molecular formula C8H8N2O4S B6211273 6-methoxy-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 90370-52-8

6-methoxy-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No. B6211273
CAS RN: 90370-52-8
M. Wt: 228.2
InChI Key:
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Description

6-methoxy-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione, also known as 6-Methoxy-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione, is a small molecule that has been studied for its potential to be used in a variety of scientific research applications. This molecule, which is a derivative of benzothiadiazine, is an important tool for researchers due to its ability to act as a redox mediator, as well as its ability to bind to proteins and DNA.

Scientific Research Applications

6-methoxy-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione has been used in a variety of scientific research applications. One of the most prominent applications is its use as a redox mediator. It has been used to facilitate the transfer of electrons between two molecules, allowing for the study of electron transfer reactions. Additionally, 6-methoxy-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione has been used to study the binding of proteins and DNA. It has been used to study the binding of DNA to proteins, as well as the binding of proteins to other proteins.

Mechanism of Action

The mechanism of action of 6-methoxy-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione is not fully understood. However, it is known that it is able to act as a redox mediator, allowing for the transfer of electrons between two molecules. Additionally, it is known to be able to bind to proteins and DNA, which allows for the study of protein-DNA binding.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-methoxy-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione are not fully understood. However, it is known that it is able to act as a redox mediator, allowing for the transfer of electrons between two molecules. Additionally, it is known to be able to bind to proteins and DNA, which allows for the study of protein-DNA binding.

Advantages and Limitations for Lab Experiments

The advantages of using 6-methoxy-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione in laboratory experiments include its ability to act as a redox mediator, its ability to bind to proteins and DNA, and its low cost. Additionally, it is a relatively small molecule, allowing for easy manipulation and storage in the laboratory. The limitations of using 6-methoxy-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione in laboratory experiments include its potential toxicity, as well as its relatively short half-life.

Future Directions

The future directions for 6-methoxy-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione research include the development of new methods for synthesizing the molecule, the development of new applications for the molecule, and the development of new methods for studying the biochemical and physiological effects of the molecule. Additionally, future research could focus on the development of new methods for studying the binding of proteins and DNA, as well as the development of new methods for studying the mechanism of action of the molecule.

Synthesis Methods

6-methoxy-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione is synthesized by a method known as “Suzuki-Miyaura coupling”. This method involves the use of palladium catalysts to join two molecules together. In the case of 6-methoxy-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione, the two molecules used are 6-methoxy-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione and a boronic acid. The palladium catalyst is used to facilitate the formation of a covalent bond between the two molecules, resulting in the synthesis of 6-methoxy-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-methoxy-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione involves the conversion of 2-aminobenzenesulfonamide to the desired product through a series of reactions.", "Starting Materials": [ "2-aminobenzenesulfonamide", "Methanol", "Sodium hydroxide", "Chlorine gas", "Sulfuric acid", "Sodium nitrite", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 2-aminobenzenesulfonamide in methanol and add sodium hydroxide. Heat the mixture to reflux for 2 hours.", "Step 2: Bubble chlorine gas through the reaction mixture for 30 minutes to form 2-chlorobenzenesulfonamide.", "Step 3: Add sulfuric acid to the reaction mixture and heat to reflux for 2 hours to form 2-nitrobenzenesulfonamide.", "Step 4: Add sodium nitrite to the reaction mixture and cool to 0°C. Add hydrochloric acid dropwise to form a diazonium salt.", "Step 5: Add a solution of 2-aminobenzoic acid in sodium bicarbonate to the diazonium salt and stir for 30 minutes to form 2-(2-aminophenyl)benzoic acid.", "Step 6: Add sodium hydroxide to the reaction mixture and heat to reflux for 2 hours to form 6-methoxy-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione.", "Step 7: Cool the reaction mixture and filter the product. Wash the product with water and dry in a vacuum oven." ] }

CAS RN

90370-52-8

Product Name

6-methoxy-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Molecular Formula

C8H8N2O4S

Molecular Weight

228.2

Purity

95

Origin of Product

United States

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